1'-ethyl-3'-methyl-8-nitro-2'-thioxo-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve described is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-1,2,4,4a-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione
Empirical Formula: CHNOS
Molecular Weight: 388.41 g/mol
This compound belongs to the class of spirocyclic compounds, characterized by a unique arrangement of fused rings. Its intricate structure suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes:
-
Synthesis via Imidazole Derivatives
- Start with imidazole or its derivatives.
- Introduce the ethyl group (C2H5) at the 1-position and the methyl group (CH3) at the 3-position.
- Nitrate the compound at the 8-position to obtain the nitro group (NO2).
- Introduce the thioxo group (S=) at the 2’-position.
- Cyclize the compound to form the spiro-fused rings.
-
Industrial Production Methods
- While industrial-scale production methods may not be well-documented due to the compound’s complexity, laboratory-scale synthesis can guide us.
- Researchers often use ionic liquids, such as 1-ethyl-3-methylimidazolium iodide (EMImI), as solvents or catalysts in these reactions .
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Unique Features:
Remember that this compound’s multifaceted nature invites ongoing exploration.
Properties
CAS No. |
696607-26-8 |
---|---|
Molecular Formula |
C18H20N4O5S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-ethyl-3-methyl-8'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-4,6-dione |
InChI |
InChI=1S/C18H20N4O5S/c1-3-20-16(24)18(15(23)19(2)17(20)28)9-11-8-12(22(25)26)4-5-13(11)21-6-7-27-10-14(18)21/h4-5,8,14H,3,6-7,9-10H2,1-2H3 |
InChI Key |
PHOPZJRCRZXCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.